molecular formula C20H16N2O4 B6395571 5-(4-Cbz-Aminopheny)picolinic acid, 95% CAS No. 1261928-01-1

5-(4-Cbz-Aminopheny)picolinic acid, 95%

Cat. No. B6395571
CAS RN: 1261928-01-1
M. Wt: 348.4 g/mol
InChI Key: WOWNDYPHQZORRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cbz-Aminopheny)picolinic acid, 95% (5-Cbz-APA) is a synthetic compound that is widely used in scientific research. It is a versatile compound that can be used for various purposes in the laboratory, including as a reactant for organic synthesis and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

5-(4-Cbz-Aminopheny)picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a reactant for organic synthesis, as a tool for studying biochemical and physiological processes, and as an inhibitor of enzymes. It has also been used in the study of proteins, DNA, and other macromolecules.

Mechanism of Action

5-(4-Cbz-Aminopheny)picolinic acid, 95% acts as an inhibitor of enzymes, specifically serine proteases, by binding to the active site of the enzyme and preventing the substrate from binding. It also binds to other macromolecules, such as proteins and DNA, and can be used to study their structure and function.
Biochemical and Physiological Effects
5-(4-Cbz-Aminopheny)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as serine proteases, and to bind to other macromolecules, such as proteins and DNA. It has also been shown to have anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Cbz-Aminopheny)picolinic acid, 95% in laboratory experiments is that it is a versatile compound that can be used for a variety of purposes. It can be used as a reactant for organic synthesis, as a tool for studying biochemical and physiological processes, and as an inhibitor of enzymes. The main limitation of using 5-(4-Cbz-Aminopheny)picolinic acid, 95% in laboratory experiments is that it is a synthetic compound and therefore its effects may not be the same as those of naturally occurring compounds.

Future Directions

In the future, 5-(4-Cbz-Aminopheny)picolinic acid, 95% could be used as a tool for studying the structure and function of proteins and DNA. It could also be used to study the effects of drugs on biochemical and physiological processes. Additionally, it could be used to design and synthesize new compounds for use in drug development and other scientific research applications. Finally, it could be used to study the effects of environmental toxins on biochemical and physiological processes.

Synthesis Methods

5-(4-Cbz-Aminopheny)picolinic acid, 95% is synthesized from 4-aminobenzonitrile (ABN) and picolinic acid (PA) in a two-step reaction. In the first step, ABN is reacted with potassium hydroxide (KOH) in an aqueous solution to form 4-cyano-benzamide (4-Cbz-am). In the second step, 4-Cbz-am is reacted with PA in a basic aqueous solution to form 5-(4-Cbz-Aminopheny)picolinic acid, 95%. The reaction is typically carried out at room temperature and yields 95% pure 5-(4-Cbz-Aminopheny)picolinic acid, 95%.

properties

IUPAC Name

5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)18-11-8-16(12-21-18)15-6-9-17(10-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWNDYPHQZORRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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